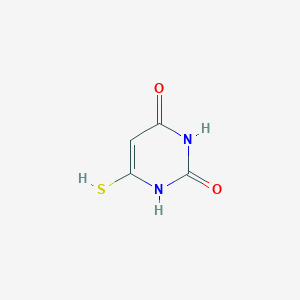
1-Butylindazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-1h-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a butyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 3 of the indazole ring. The unique structure of 1-butyl-1h-indazole-3-carboxylic acid makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-butyl-1h-indazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. For instance, the reaction of 1-butylhydrazine with 3-carboxybenzaldehyde under acidic conditions can yield the desired indazole compound . Another method involves the use of palladium or copper-catalyzed reactions to introduce functional groups at specific positions on the indazole ring .
Industrial Production Methods
Industrial production of 1-butyl-1h-indazole-3-carboxylic acid typically involves optimizing the synthetic routes for large-scale reactions. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-butyl-1h-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or alkylating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-butyl-1h-indazole-3-carboxylic acid can yield 1-butyl-1h-indazole-3-carboxaldehyde, while reduction can produce 1-butyl-1h-indazole-3-methanol .
Wissenschaftliche Forschungsanwendungen
1-butyl-1h-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-butyl-1h-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-butyl-1h-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-methyl-1h-indazole-3-carboxylic acid: Similar structure but with a methyl group instead of a butyl group.
1-ethyl-1h-indazole-3-carboxylic acid: Similar structure but with an ethyl group instead of a butyl group.
1-propyl-1h-indazole-3-carboxylic acid: Similar structure but with a propyl group instead of a butyl group.
The uniqueness of 1-butyl-1h-indazole-3-carboxylic acid lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-butylindazole-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)11(13-14)12(15)16/h4-7H,2-3,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
HIOJBUUZILLMSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937405.png)




![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)

![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)



